

# Angiotensin (1-7) Signaling in the Cardiovascular System: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Angiotensin (1-7)*

Cat. No.: *B1266297*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is well-known for its role in vasoconstriction, inflammation, and fibrosis, a counter-regulatory axis has emerged as a key player in cardiovascular protection. This protective arm is centered around **Angiotensin (1-7)** [Ang-(1-7)], a heptapeptide metabolite of Angiotensin II, and its primary receptor, the G-protein coupled receptor Mas.[1][2][3] Ang-(1-7) opposes many of the detrimental effects of Angiotensin II, exhibiting vasodilatory, anti-inflammatory, anti-fibrotic, and anti-hypertrophic properties.[4][5][6] This technical guide provides a comprehensive overview of the core signaling pathways of Ang-(1-7) in the cardiovascular system, presents quantitative data on its effects, details key experimental protocols for its study, and provides visual representations of its molecular interactions.

## Core Signaling Pathways of Angiotensin (1-7)

Ang-(1-7) exerts its pleiotropic effects in the cardiovascular system primarily through the activation of the Mas receptor.[1] This interaction initiates a cascade of downstream signaling events that ultimately mediate its beneficial actions in endothelial cells and cardiomyocytes.

# Endothelial Cell Signaling: Vasodilation and Endothelial Protection

In endothelial cells, Ang-(1-7) binding to the Mas receptor predominantly activates the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway.<sup>[7][8]</sup> This leads to the production of nitric oxide (NO), a potent vasodilator.<sup>[7]</sup> The signaling cascade proceeds as follows:

- **Mas Receptor Activation:** Ang-(1-7) binds to the Mas receptor on the endothelial cell surface.
- **PI3K Activation:** This binding event stimulates the activity of PI3K.
- **Akt Phosphorylation:** Activated PI3K phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).<sup>[2]</sup>
- **eNOS Phosphorylation and Activation:** Akt, in turn, phosphorylates eNOS at its activating site (Ser1177), leading to increased NO production.<sup>[2]</sup>
- **Vasodilation:** The produced NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to cGMP production and vasorelaxation.

This pathway is a key mechanism by which Ang-(1-7) counteracts the vasoconstrictor effects of Angiotensin II and promotes healthy endothelial function.

[Click to download full resolution via product page](#)

**Figure 1:** Ang-(1-7) signaling pathway in endothelial cells leading to vasodilation.

## Cardiomyocyte Signaling: Anti-Hypertrophic and Anti-Fibrotic Effects

In cardiomyocytes, Ang-(1-7) signaling counteracts the pro-hypertrophic and pro-fibrotic effects of Angiotensin II, primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and modulating pathways involved in inflammation and fibrosis.[\[9\]](#)[\[10\]](#)

- Inhibition of MAPK/ERK Pathway: Angiotensin II, acting through its AT1 receptor, strongly activates the ERK1/2 signaling cascade, a key pathway in the development of cardiac hypertrophy. Ang-(1-7), via the Mas receptor, can inhibit Ang II-stimulated phosphorylation of ERK1/2, thereby attenuating the hypertrophic response.[\[9\]](#)
- Anti-inflammatory Signaling: Ang-(1-7) has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[\[7\]](#)[\[11\]](#) NF-κB is a master regulator of inflammatory gene expression, and its inhibition by Ang-(1-7) can reduce the expression of pro-inflammatory cytokines in the heart.
- Anti-Fibrotic Signaling: Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix proteins, a process driven in large part by Transforming Growth Factor-beta (TGF-β). Ang-(1-7) has been shown to interfere with TGF-β signaling by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors in the canonical TGF-β pathway.[\[3\]](#)[\[6\]](#) This leads to a reduction in the expression of fibrotic genes.

[Click to download full resolution via product page](#)

**Figure 2:** Counter-regulatory signaling of Ang-(1-7) in cardiomyocytes.

## Quantitative Data on the Cardiovascular Effects of Angiotensin (1-7)

The following tables summarize quantitative data from various preclinical studies investigating the effects of **Angiotensin (1-7)** on key cardiovascular parameters.

Table 1: Anti-Hypertrophic and Anti-Fibrotic Effects of **Angiotensin (1-7)**

| Parameter                   | Experimental Model         | Treatment             | Outcome                                                                                | Reference |
|-----------------------------|----------------------------|-----------------------|----------------------------------------------------------------------------------------|-----------|
| Cardiac Hypertrophy         | Ang II-infused rats        | Ang-(1-7) co-infusion | Significantly attenuated Ang II-induced increases in myocyte cross-sectional area.     | [9]       |
| Ang II-infused rats         | Ang-(1-7) co-infusion      |                       | Significantly attenuated Ang II-induced cardiac hypertrophy.                           | [6]       |
| Cardiac Fibrosis            | Ang II-infused rats        | Ang-(1-7) co-infusion | Significantly attenuated Ang II-induced perivascular collagen deposition by 76%.       | [6]       |
| DOCA-salt hypertensive rats | Chronic Ang-(1-7) infusion |                       | Prevented collagen deposition without affecting blood pressure or cardiac hypertrophy. | [4]       |

Table 2: Hemodynamic and Endothelial Effects of **Angiotensin (1-7)**

| Parameter                    | Experimental Model                    | Treatment                    | Outcome                                                     | Reference |
|------------------------------|---------------------------------------|------------------------------|-------------------------------------------------------------|-----------|
| Blood Pressure               | Aged mice                             | Chronic Ang-(1-7) infusion   | Reduced systolic and mean blood pressure.                   | [2]       |
| Hypertensive rats            | Central Ang-(1-7) infusion            | Decreased blood pressure.    | [12]                                                        |           |
| Nitric Oxide (NO) Production | Human aortic endothelial cells        | Ang-(1-7) ( $10^{-7}$ mol/L) | 2-fold increase in NO release compared to control.          | [2]       |
| Vasodilation                 | Human atrial and adipose microvessels | Ang-(1-7) infusion           | Caused vasodilation via a nitric oxide-dependent mechanism. | [1]       |

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate **Angiotensin (1-7)** signaling pathways.

## Western Blotting for Phosphorylated Proteins (p-Akt, p-eNOS, p-ERK1/2)

This protocol is for the detection of phosphorylated forms of key signaling proteins in cell lysates.



[Click to download full resolution via product page](#)

**Figure 3:** General workflow for Western blot analysis.

**a. Cell Lysis and Protein Extraction:**

- Wash cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

**b. Protein Quantification:**

- Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

**c. SDS-PAGE and Protein Transfer:**

- Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Run the gel electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

**d. Immunoblotting:**

- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-eNOS, or anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

e. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein.

## Nitric Oxide (NO) Quantification using the Griess Assay

This protocol measures the concentration of nitrite (a stable breakdown product of NO) in cell culture supernatants.

a. Sample Collection:

- Collect the cell culture supernatant from cells treated with Ang-(1-7) or control conditions.
- Centrifuge the supernatant to remove any cellular debris.

b. Griess Reaction:

- In a 96-well plate, add 50  $\mu$ L of the collected supernatant.
- Add 50  $\mu$ L of Griess Reagent I (e.g., sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50  $\mu$ L of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.
- Incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

c. Measurement and Quantification:

- Measure the absorbance at 540 nm using a microplate reader.
- Prepare a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

## Cardiomyocyte Hypertrophy Assessment by [<sup>3</sup>H]-Leucine Incorporation

This protocol measures the rate of protein synthesis as an indicator of cardiomyocyte hypertrophy.

a. Cell Culture and Treatment:

- Culture neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocyte cell lines.
- Treat the cells with Ang-(1-7) or hypertrophic stimuli (e.g., Angiotensin II, phenylephrine) for the desired time period.

b. Radiolabeling:

- During the last 4-24 hours of treatment, add [<sup>3</sup>H]-leucine to the culture medium.

c. Protein Precipitation and Scintillation Counting:

- Wash the cells with ice-cold PBS.
- Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).
- Wash the protein precipitate with ethanol to remove unincorporated [<sup>3</sup>H]-leucine.
- Solubilize the protein precipitate in a sodium hydroxide solution.
- Transfer the solubilized protein to a scintillation vial containing scintillation fluid.

- Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [<sup>3</sup>H]-leucine incorporated into newly synthesized proteins.

## Cardiac Fibrosis Quantification by Masson's Trichrome Staining

This histological staining method is used to visualize and quantify collagen deposition in cardiac tissue sections.

### a. Tissue Preparation:

- Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 5  $\mu$ m thick sections and mount them on glass slides.
- Deparaffinize and rehydrate the tissue sections.

### b. Staining Procedure:

- Mordant the sections in Bouin's solution.
- Stain the nuclei with Weigert's iron hematoxylin.
- Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
- Differentiate in a phosphomolybdic-phosphotungstic acid solution.
- Stain the collagen fibers with aniline blue.
- Differentiate in 1% acetic acid solution.
- Dehydrate the sections and mount with a coverslip.

### c. Image Analysis and Quantification:

- Acquire images of the stained tissue sections using a light microscope.

- Use image analysis software (e.g., ImageJ) to quantify the area of blue-stained collagen relative to the total tissue area. The percentage of the blue area represents the extent of fibrosis.

## Conclusion

The **Angiotensin (1-7)**/Mas receptor axis represents a promising therapeutic target for the treatment of cardiovascular diseases. Its signaling pathways counteract the detrimental effects of the classical RAS, leading to vasodilation, and inhibition of cardiac hypertrophy, fibrosis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Ang-(1-7) and translate these findings into novel cardiovascular therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [journals.physiology.org](https://journals.physiology.org) [journals.physiology.org]
- 2. [ahajournals.org](https://ahajournals.org) [ahajournals.org]
- 3. Angiotensin-(1-7) and the Regulation of Anti-Fibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Action of Angiotensin 1-7 in Experimental Colitis | PLOS One [journals.plos.org]
- 6. Angiotensin (1-7) Inhibits Transforming Growth Factor-B1-Induced Epithelial-Mesenchymal Transition of Human Keratinocyte Hacat Cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressing inflammation by inhibiting the NF- $\kappa$ B pathway contributes to the neuroprotective effect of angiotensin-(1-7) in rats with permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin-(1-7) inhibits angiotensin II-stimulated phosphorylation of MAP kinases in proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Frontiers | Angiotensin (1-7) Attenuates Sepsis-Induced Acute Kidney Injury by Regulating the NF-κB Pathway [frontiersin.org]
- 12. Angiotensin (1-7) Decreases Myostatin-Induced NF-κB Signaling and Skeletal Muscle Atrophy [mdpi.com]
- To cite this document: BenchChem. [Angiotensin (1-7) Signaling in the Cardiovascular System: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266297#angiotensin-1-7-signaling-pathways-in-cardiovascular-system>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)